molecular formula C17H20N4O2S2 B2484805 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396678-01-5

1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2484805
CAS No.: 1396678-01-5
M. Wt: 376.49
InChI Key: ZDJPZJQTECNZHL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity

  • This compound is involved in reactions such as cyclization, alkylation, and acylation, which are fundamental in the synthesis of various heterocyclic compounds. For instance, it participates in cyclization reactions in basic mediums to form complex molecular structures like pyrimidine-2,4-diones and thiazoles (Mekuskiene & Vainilavicius, 2006).
  • It also undergoes transformations under different conditions, such as heating, to produce various derivatives like ethers, aldehydes, and dihydro-thiazoles (Katritzky, Langthorne, Patel, & Lhommet, 1981).

Catalysis and Chemical Synthesis

  • The compound can act as a catalyst in oxidative carbonylation reactions, enabling the synthesis of ureas, oxamides, and related compounds. This is particularly significant in producing high-value molecules from simple building blocks (Mancuso et al., 2015).
  • It's involved in facile synthesis processes, such as the creation of 2-Aminothiazolo[5,4-b]pyridines, a process integral to the production of various biologically active compounds (Choo et al., 2005).

Pharmaceutical Applications

  • Derivatives of this compound have shown potential in antimicrobial activities, highlighting its significance in the development of new pharmaceuticals (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
  • It also plays a role in the synthesis of acetylcholinesterase inhibitors, contributing to the development of drugs for neurodegenerative diseases (Vidaluc et al., 1995).

Conformational and Structural Studies

  • The compound's derivatives are used in studying conformational adjustments and hydrogen bonding in chemical structures, which is essential for understanding molecular interactions and designing more efficient drugs (Phukan & Baruah, 2016).
  • In molecular docking studies, derivatives of this compound are examined for their potential interactions with various enzymes, contributing to the understanding of drug-target interactions (Flefel et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on thiophene derivatives.

Properties

IUPAC Name

1-cyclopentyl-3-[5-(thiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c22-15(13-6-3-9-24-13)21-8-7-12-14(10-21)25-17(19-12)20-16(23)18-11-4-1-2-5-11/h3,6,9,11H,1-2,4-5,7-8,10H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPZJQTECNZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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